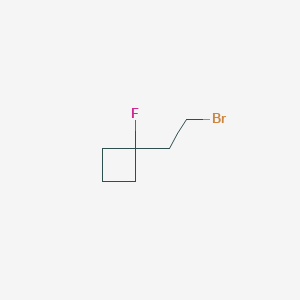

1-(2-Bromoethyl)-1-fluorocyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Bromoethyl)-1-fluorocyclobutane is a compound that belongs to the family of cyclobutanes, which are characterized by a four-membered ring structure. This particular compound features both bromo and fluoro substituents on adjacent carbon atoms in the cyclobutane ring. The presence of these halogen atoms imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related cyclobutane compounds has been explored in various studies. For instance, a three-step synthesis approach towards 1-aminomethyl-1-fluorocycloalkanes starting from methylenecycloalkanes has been developed. This process involves bromofluorination to yield 1-bromomethyl-1-fluorocycloalkanes, followed by azide substitution and hydrogenation to achieve the target scaffold . Although this method does not directly apply to this compound, it provides insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by strain due to the small ring size, which can influence the chemical behavior of the compound. For example, cyclobuta(1,2-d)benzyne, a related structure, is highly reactive and can undergo dimerization in the absence of trapping agents . The molecular structure of this compound would similarly be influenced by the ring strain and the electronic effects of the halogen substituents.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions due to their strained ring system and reactive substituents. The generation of cyclobuta(1,2-d)benzyne from a bromoiodobenzocyclobutene precursor and its subsequent reactions, such as trapping with furan or dimerization, exemplifies the reactivity of strained cyclobutane systems . The bromo and fluoro groups in this compound would also be expected to influence its reactivity, potentially facilitating nucleophilic substitutions or elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are significantly affected by the presence of substituents. For instance, the synthesis and study of α-(fluoromethyl)- and α-(difluoromethyl)-substituted cyclobutane building blocks have shown that the electron-withdrawing effect of the fluoroalkyl groups impacts the acid-base properties of these compounds . The pKa values of these compounds are consistent with the inductive effect of the fluorine atoms. By analogy, the physical and chemical properties of this compound would be influenced by the bromo and fluoro substituents, affecting its solubility, boiling point, and reactivity.

Applications De Recherche Scientifique

PET Tracer for Tumor Delineation : A study by Shoup and Goodman (1999) detailed the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid. This compound was developed for positron emission tomography (PET) and showed promise in delineating tumors (Shoup & Goodman, 1999).

Synthesis of Monofluorocyclobutanes : Kanemoto, Shimizu, and Yoshioka (1987) reported the stereoselective synthesis of various new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes, contributing to the field of organic synthesis and potentially impacting pharmaceutical development (Kanemoto, Shimizu, & Yoshioka, 1987).

Diagnosis of Recurrent Prostate Carcinoma : A meta-analysis by Ren et al. (2016) emphasized the use of 18F-FACBC PET/CT for diagnosing recurrent prostate carcinoma, showing high sensitivity and specificity (Ren et al., 2016).

Conformational Analysis in Peptide Oligomers : Research by Hassoun et al. (2015) involved the synthesis and conformational analysis of β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, contributing to the understanding of peptide structures and their potential therapeutic applications (Hassoun et al., 2015).

Synthesis and Evaluation in Brain Tumor Imaging : Another study by Shoup et al. (1999) focused on synthesizing [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid for imaging brain tumors, suggesting its potential utility in nuclear medicine for tumor localization (Shoup et al., 1999).

Radiotracer for Imaging Prostate Carcinoma : Schuster et al. (2007) explored the use of anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid as a radiotracer in PET/CT for imaging prostate carcinoma, demonstrating its effectiveness in detecting primary and metastatic disease (Schuster et al., 2007).

Propriétés

IUPAC Name |

1-(2-bromoethyl)-1-fluorocyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF/c7-5-4-6(8)2-1-3-6/h1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJZFCPGYFHNJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCBr)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

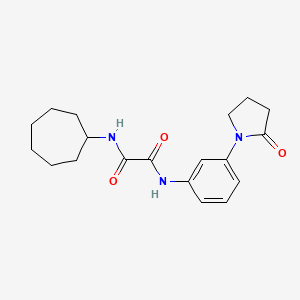

![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)

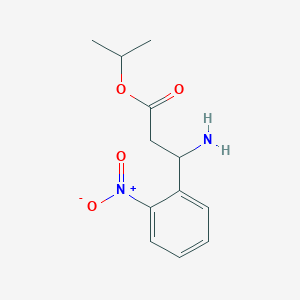

![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)

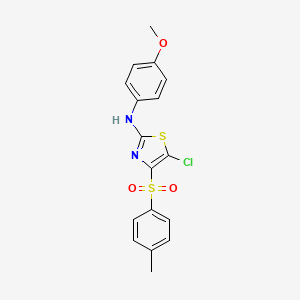

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)